molecular formula C18H14Cl2N4O2 B2362548 N,N-bis(4-chlorobenzyl)-5-nitro-2-pyrimidinamine CAS No. 866155-01-3

N,N-bis(4-chlorobenzyl)-5-nitro-2-pyrimidinamine

Cat. No.: B2362548
CAS No.: 866155-01-3
M. Wt: 389.24
InChI Key: BBYPYLYAKFUPIP-UHFFFAOYSA-N
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Description

“N,N-bis(4-chlorobenzyl)-5-nitro-2-pyrimidinamine” is a theoretical organic compound. It would likely contain two 4-chlorobenzyl groups attached to a 5-nitro-2-pyrimidinamine core .


Synthesis Analysis

While the specific synthesis for “this compound” is not available, similar compounds such as “N,N′-bis (4-chlorophenyl)thiourea N,N-dimethylformamide” have been synthesized . The synthesis of such compounds often involves multiple steps, including the formation of intermediates and the use of various reagents .

Scientific Research Applications

Synthesis and Characterization of Novel Polyimides

Research indicates that N,N-bis(4-chlorobenzyl)-5-nitro-2-pyrimidinamine is involved in the synthesis of various novel polyimides. For instance, the synthesis of polyimides from 1,5-bis(4-amino-2-trifluoromethylphenoxy)naphthalene and aromatic tetracarboxylic dianhydrides involves a similar process starting from 1,5-dihydroxynaphthalene and 2-chloro-5-nitrobenzotrifluoride, highlighting its relevance in creating fluorinated polyimides with moderate to high molecular weights (Hsiao, Yang, & Huang, 2004). Additionally, the synthesis of polyimides derived from 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride and aromatic diamines, where a similar nitro displacement of 4-nitrophthalonitrile is used, further demonstrates the chemical's role in producing polymers with low dielectric constants and exceptional thermal stability (Wang et al., 2006).

Gas Separation Applications

This compound is also relevant in the field of gas separation. A study on the preparation of aromatic dianhydrides used in polyimides for gas separation demonstrates the utility of similar chemical structures. These polyimides, synthesized from substituted catechol bis(etherphthalic anhydride)s and aromatic diamines, are characterized by their permeabilities and diffusion coefficients, crucial for gas separation processes (Al-Masri, Fritsch, & Kricheldorf, 2000).

Advanced Material Properties

Research on polyimides derived from a symmetrical diamine containing bis-benzimidazole rings, synthesized from a similar process involving 4-nitro-1,2-phenylenediamine, reveals the material's high thermal stability and mechanical properties. These characteristics make it suitable for applications requiring materials that can withstand extreme conditions (Liu et al., 2012).

Mechanism of Action

Target of Action

The primary targets of N,N-bis(4-chlorobenzyl)-5-nitro-2-pyrimidinamine, also known as N,N-bis[(4-chlorophenyl)methyl]-5-nitropyrimidin-2-amine, are Beta-lactamase TEM in organisms such as Escherichia coli and Salmonella typhi . Beta-lactamase TEM is an enzyme that provides multi-resistance to beta-lactam antibiotics.

Mode of Action

It is known to interact with its targets, potentially inhibiting the function of beta-lactamase tem . This interaction could lead to changes in the bacterial resistance to beta-lactam antibiotics.

Properties

IUPAC Name

N,N-bis[(4-chlorophenyl)methyl]-5-nitropyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4O2/c19-15-5-1-13(2-6-15)11-23(12-14-3-7-16(20)8-4-14)18-21-9-17(10-22-18)24(25)26/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYPYLYAKFUPIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN(CC2=CC=C(C=C2)Cl)C3=NC=C(C=N3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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